

# Experimental Protocol for a Randomized Controlled Trial of Acipimox in Mitochondrial Myopathy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acipimox	
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Application Note: This document provides a detailed experimental protocol for a randomized, double-blind, placebo-controlled trial to investigate the efficacy of **Acipimox** in treating mitochondrial myopathy. The protocol is based on the "**Acipimox** in Mitochondrial Myopathy (AIMM)" trial and is intended for researchers, scientists, and drug development professionals. [1][2][3][4][5]

### Introduction:

Mitochondrial myopathy is a debilitating condition characterized by muscle weakness, fatigue, and exercise intolerance due to dysfunctional mitochondria.[1][6][7] Currently, there are no effective licensed treatments, highlighting an urgent clinical need for novel therapeutic strategies.[1][5] **Acipimox**, a nicotinic acid derivative, has been identified as a potential therapeutic agent. It acts as a precursor for nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production.[8][9][10] Studies have shown that **Acipimox** can directly enhance skeletal muscle mitochondrial function, increase NAD+ levels, and stimulate mitochondrial biogenesis.[6][7][8][9][10] This protocol outlines a rigorous clinical trial to assess the efficacy of **Acipimox** in improving mitochondrial function and clinical outcomes in patients with mitochondrial myopathy.

# **Study Design and Objectives**

This is a single-center, randomized, double-blind, placebo-controlled, adaptive design trial.[1][2]



### **Primary Objective:**

 To evaluate the efficacy of a 12-week treatment with Acipimox on the adenosine triphosphate (ATP) content of skeletal muscle in patients with mitochondrial myopathy.[1][5]

### Secondary Objectives:

- To assess the effects of **Acipimox** on quality of life, perceived fatigue, and disease burden.
   [1]
- To evaluate changes in limb function, balance, and walking ability.[1]
- To analyze the impact of **Acipimox** on skeletal muscle histology and biochemistry.[1]
- To determine the effect of Acipimox on symptom-limited cardiopulmonary fitness (optional).

# **Participant Recruitment and Eligibility**

### **Inclusion Criteria:**

- Patients with a confirmed genetic diagnosis of m.3243A>G-related mitochondrial disease or a single large-scale mitochondrial DNA (mtDNA) deletion, with muscle involvement.[6][7]
- · Age 18 years or older.
- Ability to provide informed consent.

#### **Exclusion Criteria:**

- Presence of other conditions that could interfere with the study's outcome measures.
- Contraindications to Acipimox or aspirin.
- Participation in another clinical trial.

### Sample Size:



• An initial recruitment of 80 to 120 participants is planned, with an interim analysis for sample size re-estimation after the primary outcome has been obtained for 50 participants.[1]

# **Intervention and Randomization**

### Intervention:

- Treatment Group: Acipimox 250 mg capsules, taken orally three times daily (total daily dose of 750 mg) for 12 weeks.[6][7]
- Placebo Group: Matched placebo capsules, taken orally three times daily for 12 weeks.[1][6]

#### Concomitant Medication:

 All participants will be prescribed low-dose aspirin (75 mg daily) to be taken 30 minutes before the first dose of the investigational medicinal product to protect the blinding of treatment assignment by mitigating the flushing side effect associated with nicotinic acid derivatives.[1][11]

### Randomization:

- Participants will be randomized on a 1:1 basis to either the Acipimox or placebo group.[1]
- Randomization will be stratified by the Fatigue Impact Scale (FIS) score (dichotomized as <</li>
   40 or ≥ 40).[1]

# Experimental Protocols Skeletal Muscle Biopsy

- Procedure: A muscle biopsy of the vastus lateralis will be performed at baseline and after 12 weeks of treatment.[6][7][11]
- Sample Processing: A portion of the muscle tissue will be snap-frozen in liquid nitrogencooled isopentane and stored at -80°C for subsequent analysis. Another portion will be processed for histological examination.[11]
- Analysis:



- ATP Content: Measurement of ATP levels in skeletal muscle tissue.
- NAD+/NADH Ratio: Quantification of NAD+ and NADH concentrations using a modified commercial assay kit.[11]
- Mitochondrial Respiration: Ex vivo measurement of mitochondrial respiration.[8][9]
- Histology: Assessment of mitochondrial content and morphology.

### **Clinical and Functional Assessments**

A battery of clinical and functional tests will be performed at baseline and at the end of the 12week treatment period.

Assessment Category	Specific Outcome Measure	
Primary Outcome	Change in skeletal muscle ATP content	
Secondary Outcomes		
Quality of Life & Fatigue	Fatigue Impact Scale (FIS)[1], Newcastle Mitochondrial Disease Adult Scale (NMDAS)[12]	
Limb Function & Mobility	6-Minute Walk Test (6MWT)[12], Timed Up-and- Go Test (TUG)[12], 5-Times Sit-to-Stand Test (5XSST)[12]	
Cardiopulmonary Fitness	Symptom-limited cardiopulmonary exercise testing (optional)[1]	
Patient-Reported Outcomes	Questionnaires on mental health and well-being[6][7]	

## **Data Presentation**

The following tables summarize the key quantitative data to be collected during the trial.

Table 1: Baseline Characteristics of Study Participants

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Characteristic	Acipimox Group (n=40-60)	Placebo Group (n=40-60)
Age (years)		
Sex (Male/Female)		
Genetic Diagnosis (m.3243A>G / single deletion)		
Baseline Muscle ATP Content (mmol/kg dry weight)		
Baseline Fatigue Impact Scale (FIS) Score	_	
Baseline 6-Minute Walk Test (meters)	-	

Table 2: Primary and Key Secondary Outcome Measures







Outcome

Measure

Baseline (Mean

± SD)

Week 12 (Mean

± SD)

Change from

Baseline (Mean p-value

± SD)

Primary

Outcome

Muscle ATP

Content

(mmol/kg dry

weight) -

Acipimox

Muscle ATP

Content

(mmol/kg dry

weight) - Placebo

Secondary

Outcomes

**Fatigue Impact** 

Scale (FIS)

Score - Acipimox

Fatigue Impact

Scale (FIS)

Score - Placebo

6-Minute Walk

Test (meters) -

Acipimox

6-Minute Walk

Test (meters) -

Placebo

Skeletal Muscle

NAD+

Concentration

(µM) - Acipimox







Skeletal Muscle

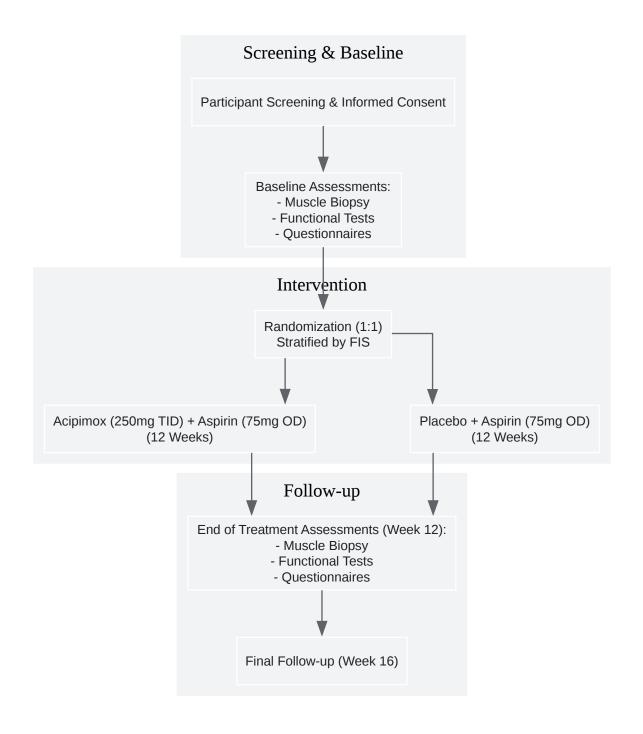
NAD+

Concentration

(μM) - Placebo

# Visualizations Experimental Workflow



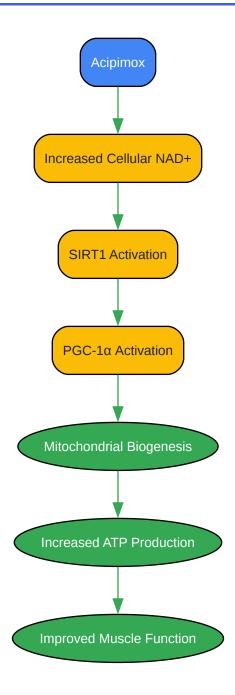


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Caption: Workflow of the randomized controlled trial of **Acipimox** in mitochondrial myopathy.

# Proposed Signaling Pathway of Acipimox in Muscle Cells



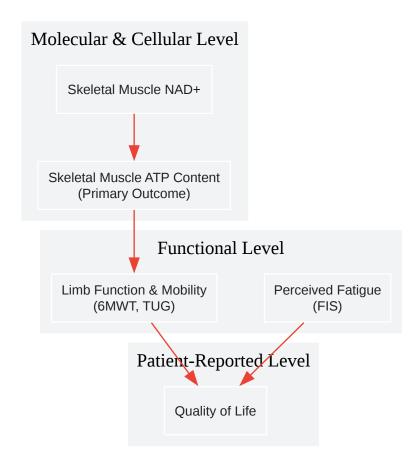


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Caption: Proposed mechanism of **Acipimox** enhancing mitochondrial function in skeletal muscle.

# **Logical Relationship of Outcome Measures**





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Caption: Hierarchical relationship of the trial's primary and secondary outcome measures.

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- To cite this document: BenchChem. [Experimental Protocol for a Randomized Controlled Trial of Acipimox in Mitochondrial Myopathy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666537#experimental-protocol-for-a-randomized-controlled-trial-of-acipimox-in-mitochondrial-myopathy]

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